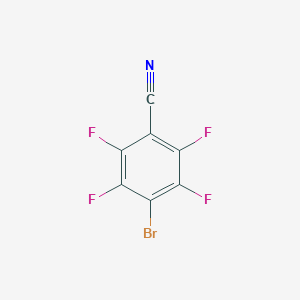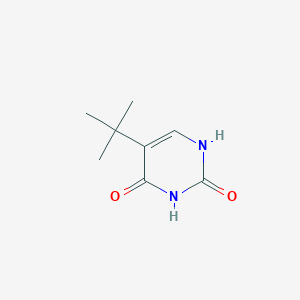
Bis(pyridine)(tetraphenylporphinato)iron(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pyridine)(tetraphenylporphinato)iron(II), commonly known as Fe(TPP)Py2, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a coordination complex that contains iron as the central metal ion, surrounded by four phenyl rings and two pyridine ligands. Fe(TPP)Py2 has been studied extensively due to its potential applications in various fields, including biochemistry, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of Fe(TPP)Py2 is complex and not fully understood. It is believed that the compound can interact with various biological molecules, such as proteins and DNA, through coordination with the iron center. Fe(TPP)Py2 has been shown to induce oxidative stress in cells, leading to cell death. In addition, Fe(TPP)Py2 has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to selectively kill cancer cells.
Biochemical and Physiological Effects:
Fe(TPP)Py2 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Fe(TPP)Py2 can induce apoptosis in cancer cells, while sparing normal cells. Fe(TPP)Py2 has also been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antimicrobial agents. In addition, Fe(TPP)Py2 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Fe(TPP)Py2 is its versatility in catalysis and material science. Fe(TPP)Py2 can be easily synthesized and modified to suit specific applications. In addition, Fe(TPP)Py2 has been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the main limitations of Fe(TPP)Py2 is its instability in aqueous solutions, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of Fe(TPP)Py2. One area of research is the development of new catalytic applications for Fe(TPP)Py2, such as in asymmetric synthesis and green chemistry. Another area of research is the use of Fe(TPP)Py2 in the development of new materials, such as metal-organic frameworks and porous polymers. Finally, the study of Fe(TPP)Py2 in the treatment of neurodegenerative diseases and cancer is an active area of research, with the potential for significant clinical impact.
Conclusion:
In conclusion, Bis(pyridine)(tetraphenylporphinato)iron(II) is a versatile and unique compound that has been widely used in scientific research for its potential applications in catalysis, material science, and biomedical research. The synthesis of Fe(TPP)Py2 is relatively straightforward, and the compound has been shown to have low toxicity in the laboratory. While the mechanism of action of Fe(TPP)Py2 is complex, it has many potential applications in the treatment of various diseases and in the development of new materials and catalytic systems.
Métodos De Síntesis
The synthesis of Fe(TPP)Py2 involves the reaction of pyridine and tetraphenylporphyrin with iron(II) chloride in the presence of a base. The reaction proceeds through a series of steps, including the formation of an iron(II) porphyrin intermediate, which then reacts with pyridine to form the final product. The yield and purity of the product can be improved by using different reaction conditions, such as different solvents, temperatures, and reaction times.
Aplicaciones Científicas De Investigación
Fe(TPP)Py2 has been widely used in scientific research for its unique properties. One of the most notable applications of this compound is in catalysis. Fe(TPP)Py2 has been shown to catalyze a variety of reactions, including oxidation, reduction, and C-H bond activation. In addition, Fe(TPP)Py2 has been studied for its potential use in solar cells, as it can act as a photosensitizer to convert light into electrical energy.
Propiedades
Número CAS |
16999-25-0 |
|---|---|
Nombre del producto |
Bis(pyridine)(tetraphenylporphinato)iron(II) |
Fórmula molecular |
C54H38FeN6 |
Peso molecular |
826.8 g/mol |
Nombre IUPAC |
iron(2+);pyridine;5,10,15,20-tetraphenylporphyrin-22,23-diide |
InChI |
InChI=1S/C44H28N4.2C5H5N.Fe/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-6-5-3-1;/h1-28H;2*1-5H;/q-2;;;+2 |
Clave InChI |
ZZLKTTGLJXQTIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)[N-]3.C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Sinónimos |
is(pyridine)(tetraphenylporphinato)iron(II) Py-tetraPh-Fe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



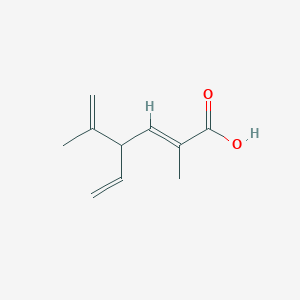
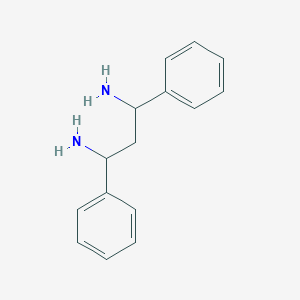
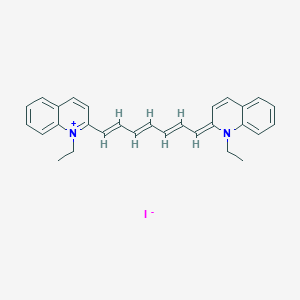

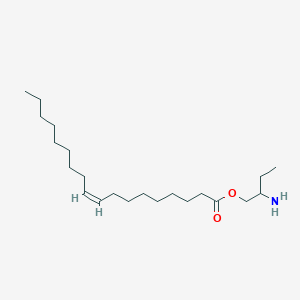
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
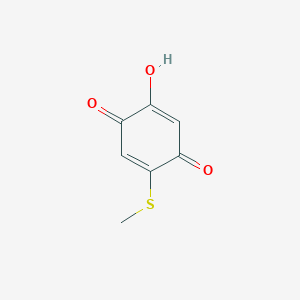
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

